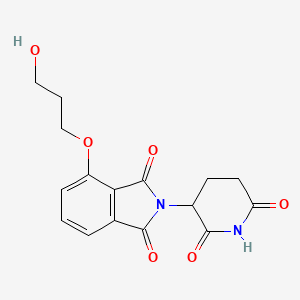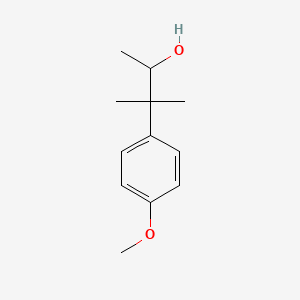
Dspe-peg-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dspe-peg-OH: , also known as distearoyl phosphatidylethanolamine-polyethylene glycol-hydroxyl, is a non-ionic PEGylated phospholipid. It consists of three main components: a hydrophobic distearoyl phosphatidylethanolamine part, a hydrophilic polyethylene glycol part, and a hydroxyl group. This unique structure grants this compound excellent water solubility, biocompatibility, and stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dspe-peg-OH typically involves the chemical reaction between distearoyl phosphatidylethanolamine and polyethylene glycol. The reaction conditions often include the use of solvents like methanol, chloroform, DMF, and DMSO.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for various applications .
化学反应分析
Types of Reactions: Dspe-peg-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group at the end of the polyethylene glycol chain is particularly reactive and can participate in these reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various functionalized derivatives .
科学研究应用
Chemistry: Dspe-peg-OH is widely used in the synthesis of nanoparticles and liposomes. Its amphiphilic nature allows it to form stable structures that can encapsulate drugs or other molecules .
Biology: In biological research, this compound is used to create biocompatible coatings for various biomaterials. It enhances the stability and solubility of these materials, making them suitable for in vivo applications .
Medicine: this compound is extensively used in drug delivery systems. It helps in the targeted delivery of drugs to specific tissues or cells, improving the efficacy and reducing the side effects of the treatment .
Industry: In industrial applications, this compound is used in the formulation of cosmetics and personal care products. Its biocompatibility and stability make it an ideal ingredient for these products .
作用机制
Dspe-peg-OH exerts its effects through its unique structure. The hydrophobic distearoyl phosphatidylethanolamine part allows it to interact with lipid membranes, while the hydrophilic polyethylene glycol part provides stability and solubility. The hydroxyl group can participate in various chemical reactions, further enhancing its functionality .
Molecular Targets and Pathways: The primary molecular targets of this compound are lipid membranes and proteins. It can interact with these targets through hydrophobic and hydrophilic interactions, leading to the formation of stable complexes .
相似化合物的比较
Dspe-peg-COOH: This compound has a carboxyl group instead of a hydroxyl group, making it more reactive in certain chemical reactions.
Dspe-peg-NH2: This compound contains an amino group, which can participate in different types of chemical reactions compared to Dspe-peg-OH.
Dspe-peg-FA: This compound includes a folic acid moiety, which allows for targeted delivery to cells expressing folate receptors.
Uniqueness: this compound is unique due to its hydroxyl group, which provides specific reactivity and functionality not found in other similar compounds. Its combination of hydrophobic and hydrophilic parts also makes it highly versatile for various applications .
属性
CAS 编号 |
892144-24-0 |
|---|---|
分子式 |
C44H86NO11P |
分子量 |
836.1 g/mol |
IUPAC 名称 |
[3-[hydroxy-[2-(2-hydroxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C44H86NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-37-35-45-44(49)52-38-36-46)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,46H,3-40H2,1-2H3,(H,45,49)(H,50,51) |
InChI 键 |
BPZILUVAHZTEEE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCO)OC(=O)CCCCCCCCCCCCCCCCC |
相关CAS编号 |
892144-24-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


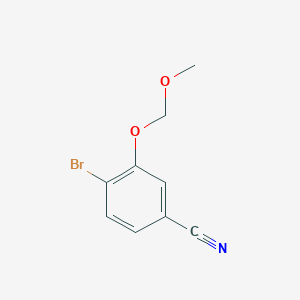
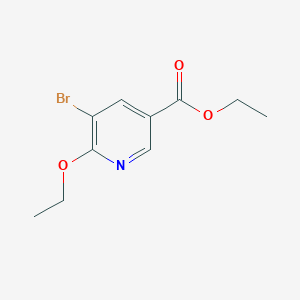

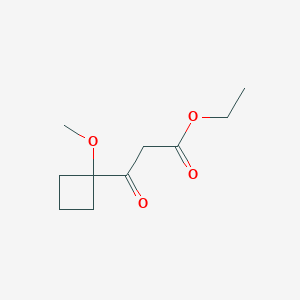
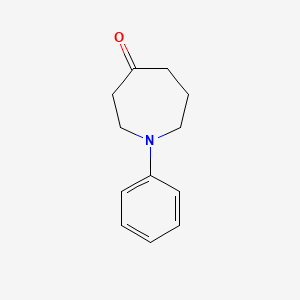
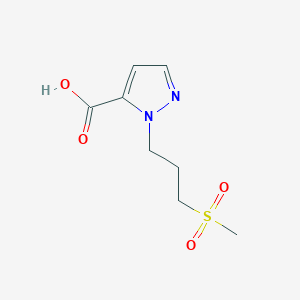
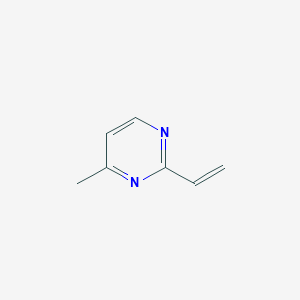

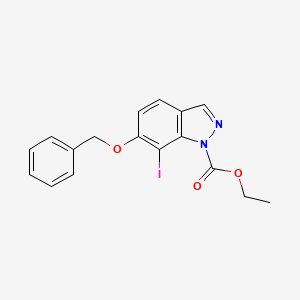
![(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13918107.png)
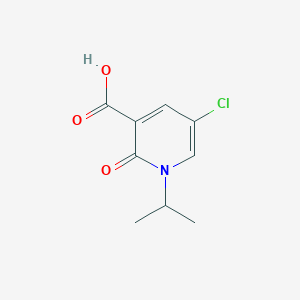
![tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate](/img/structure/B13918122.png)
